2-Amino-5-sec-butyl-phenol

Description

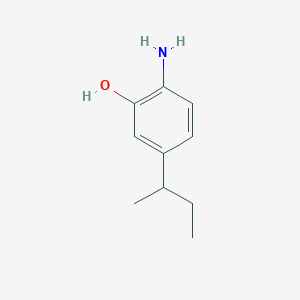

2-Amino-5-sec-butyl-phenol is a phenolic derivative featuring an amino group (-NH₂) at the 2-position and a sec-butyl group (-CH(CH₂CH₃)CH₂) at the 5-position of the benzene ring (Figure 1).

Properties

IUPAC Name |

2-amino-5-butan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-7(2)8-4-5-9(11)10(12)6-8/h4-7,12H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZDAZRMLGADPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389721 | |

| Record name | 2-Amino-5-sec-butyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-33-4 | |

| Record name | 2-Amino-5-sec-butyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-sec-butyl-phenol can be achieved through several methods. One common approach involves the nitration of 5-sec-butyl-phenol followed by reduction of the nitro group to an amino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Another method involves the direct amination of 5-sec-butyl-phenol using ammonia or an amine source under high temperature and pressure conditions. This process may require a catalyst such as copper or nickel to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The choice of catalysts and solvents can also be optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-sec-butyl-phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The amino group can be reduced to form corresponding amines or other reduced products.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst are frequently used.

Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are used under controlled conditions to achieve desired substitutions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.

Scientific Research Applications

2-Amino-5-sec-butyl-phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the manufacture of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-sec-butyl-phenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and hydroxyl groups can form hydrogen bonds and other interactions with target molecules, influencing their function. In chemical reactions, the compound’s reactivity is governed by the electron-donating and withdrawing effects of its substituents, which affect the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent type and position critically influence molecular behavior. Below is a comparative table of key analogs:

Key Observations:

- Lipophilicity: The sec-butyl group in this compound likely increases hydrophobicity compared to ethyl (2-Amino-5-ethylphenol) or methyl groups (e.g., 2-Amino-5-methylbenzoic acid derivatives ). This property may enhance membrane permeability in drug design.

- Steric Effects: tert-Butyl substituents (as in 5-Amino-2,4-di-tert-butylphenol) introduce significant steric hindrance, reducing reactivity but improving stability . In contrast, the sec-butyl group balances bulkiness with moderate reactivity.

- Electronic Effects: Electron-withdrawing groups (e.g., -Br, azo) in 2-(5-Bromo-2-thiazolylazo)-5-diethylaminophenol enable metal ion chelation and chromogenic behavior , whereas the amino and hydroxyl groups in this compound may favor coordination chemistry.

Biological Activity

2-Amino-5-sec-butyl-phenol, with the chemical formula and CAS number 436088-33-4, is an organic compound classified as a substituted phenol. It contains both an amino group (-NH2) and a sec-butyl group attached to a benzene ring, which endows it with unique chemical properties that are of interest in various scientific fields, particularly in biology and medicine.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism is believed to involve interaction with microbial cell membranes, disrupting their integrity and function.

Antioxidant Effects

The compound has also been evaluated for its antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and contribute to various diseases. Preliminary studies suggest that this compound may effectively scavenge free radicals, thus providing potential protective effects against oxidative damage.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The hydroxyl group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. This interaction is crucial for its antimicrobial and antioxidant effects.

Acute Toxicity

The acute toxicity of this compound has been assessed in animal models. The median lethal dose (LD50) values reported vary, but they generally fall within a range indicating moderate toxicity. For example, related compounds have shown LD50 values between 300 mg/kg and 2000 mg/kg body weight .

Mutagenicity

Studies have indicated that this compound may exhibit mutagenic properties. In bacterial gene mutation tests (Ames test), it showed mutagenicity in certain strains of Salmonella typhimurium, suggesting potential risks associated with exposure .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-5-tert-butyl-phenol | Tert-butyl group instead of sec-butyl | Similar antimicrobial properties |

| 2-Amino-4-sec-butyl-phenol | Different position of sec-butyl group | Potentially different reactivity |

| 2-Amino-5-methyl-phenol | Methyl group instead of sec-butyl | Varying levels of biological activity |

The specific positioning of the sec-butyl group in this compound influences its steric and electronic properties, which in turn affects its reactivity and interactions with biological systems.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various phenolic compounds included this compound among others. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a natural antimicrobial agent suitable for pharmaceutical applications.

Research on Antioxidant Activity

Another investigation focused on the antioxidant capacity of this compound using various assays such as DPPH radical scavenging and ABTS assay. The findings demonstrated that this compound exhibited a notable ability to reduce oxidative stress markers in vitro, suggesting its potential therapeutic applications in oxidative stress-related conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.